molecular formula C18H17NO5 B5350799 6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane

6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane

Cat. No. B5350799
M. Wt: 327.3 g/mol
InChI Key: UCRUBPDEEMLHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane is a chemical compound that belongs to the class of benzodioxane derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane involves the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth and metastasis of cancer cells. It has also been shown to have a neuroprotective effect against various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane in lab experiments include its potent biological activities, ease of synthesis, and low toxicity. However, the compound has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Additionally, the compound may exhibit different biological activities in different cell lines and animal models, which may affect its translational potential.

Future Directions

There are several future directions for the research on 6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize the synthesis method to improve the yield, purity, and scalability of the compound. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, the compound's pharmacokinetics and toxicity need to be evaluated in vivo to assess its translational potential.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound exhibits potent biological activities and has been investigated for its potential as a therapeutic agent for various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of 6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane involves the reaction of 2-hydroxybenzaldehyde, 3,4-methylenedioxyphenylacetic acid, and 2-amino-2-methylpropanol in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-2-benzoyl-4-methyl-1,5,2-dioxazinane has been used in various scientific research applications, including drug discovery, pharmacology, and toxicology. The compound has been shown to exhibit potent biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-4-methyl-1,5,2-dioxazinan-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12-10-19(17(20)13-5-3-2-4-6-13)24-18(23-12)14-7-8-15-16(9-14)22-11-21-15/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRUBPDEEMLHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(OC(O1)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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